molecular formula C27H21ClN2O3 B282361 4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B282361
M. Wt: 456.9 g/mol
InChI Key: RIPTYXYXMIVATJ-BZZOAKBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound is also known as GSK-3β inhibitor VIII and is commonly used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of 4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of GSK-3β. GSK-3β is known to play a critical role in numerous cellular processes, and its inhibition has been shown to have therapeutic potential for a variety of diseases such as Alzheimer's disease, bipolar disorder, and diabetes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one have been extensively studied in scientific research. This compound has been shown to have anti-inflammatory, neuroprotective, and anti-tumor effects. Additionally, it has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its specificity for GSK-3β inhibition. This compound has been shown to have minimal off-target effects, which makes it a valuable tool for investigating the role of GSK-3β in various cellular processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are numerous potential future directions for research involving 4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one. Some of these directions include investigating its potential therapeutic applications for diseases such as Alzheimer's disease, bipolar disorder, and diabetes. Additionally, this compound could be used to investigate the role of GSK-3β in other cellular processes such as cell proliferation, differentiation, and apoptosis. Finally, further research could be done to improve the solubility and bioavailability of this compound, which would make it a more effective tool for investigating its potential therapeutic applications.

Synthesis Methods

The synthesis method of 4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 2-(1H-indol-3-yl)ethan-1-ol with 4-benzoyl-5-(2-chlorophenyl)-2,4-dihydro-3H-pyrrol-3-one in the presence of a base catalyst such as potassium carbonate. The reaction is carried out at high temperature and the resulting product is purified through column chromatography.

Scientific Research Applications

4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is commonly used in scientific research to investigate its potential therapeutic applications. This compound has been shown to inhibit glycogen synthase kinase-3β (GSK-3β), which is a key enzyme involved in the regulation of numerous cellular processes such as cell proliferation, differentiation, and apoptosis.

properties

Molecular Formula

C27H21ClN2O3

Molecular Weight

456.9 g/mol

IUPAC Name

(4Z)-5-(2-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,3-dione

InChI

InChI=1S/C27H21ClN2O3/c28-21-12-6-4-11-20(21)24-23(25(31)17-8-2-1-3-9-17)26(32)27(33)30(24)15-14-18-16-29-22-13-7-5-10-19(18)22/h1-13,16,24,29,31H,14-15H2/b25-23-

InChI Key

RIPTYXYXMIVATJ-BZZOAKBMSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=CC=C5Cl)/O

SMILES

C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=CC=C5Cl)O

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=CC=C5Cl)O

Origin of Product

United States

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